molecular formula C18H19NO3S B501980 2-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one CAS No. 918538-40-6

2-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one

Cat. No.: B501980
CAS No.: 918538-40-6
M. Wt: 329.4g/mol
InChI Key: LPCGZPBDKODJPX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with a sulfur and a nitrogen atom. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one typically involves the reaction of 4-methoxybenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

    2-(4-Methoxyphenyl)-4-thiazolidinone: This compound has a similar structure but lacks the additional methoxyphenylmethyl group.

    3-(4-Methoxyphenyl)-2-thiazolidinone: This compound has the methoxyphenyl group attached to the nitrogen atom instead of the carbon atom.

    4-(4-Methoxyphenyl)-2-thiazolidinone: This compound has the methoxyphenyl group attached to the sulfur atom instead of the carbon atom.

The uniqueness of this compound lies in its specific substitution pattern, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

918538-40-6

Molecular Formula

C18H19NO3S

Molecular Weight

329.4g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19NO3S/c1-21-15-7-3-13(4-8-15)11-19-17(20)12-23-18(19)14-5-9-16(22-2)10-6-14/h3-10,18H,11-12H2,1-2H3

InChI Key

LPCGZPBDKODJPX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2C(SCC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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